molecular formula C10H9NO3 B8785011 2-Hydroxyimino-1-phenylbutane-1,3-dione

2-Hydroxyimino-1-phenylbutane-1,3-dione

Cat. No.: B8785011
M. Wt: 191.18 g/mol
InChI Key: UMQCXGGBHYGWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyimino-1-phenylbutane-1,3-dione (IUPAC name: (2E)-2-hydroxyimino-1-phenylbutane-1,3-dione) is a β-diketone derivative modified by an oxime functional group at the 2-position. Its structure comprises a phenyl group at position 1, a diketone moiety (1,3-dione), and a hydroxyimino group (=N-OH) at position 2 (Fig. 1). This compound is synthesized via the nitrosation of 1-phenylbutane-1,3-dione using sodium nitrite in acetic acid, yielding white crystals with a melting point of 124–126°C and an 84% reaction efficiency .

The hydroxyimino group introduces unique electronic and steric properties, enhancing hydrogen-bonding capacity and influencing reactivity. These features make it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

4-hydroxy-3-nitroso-4-phenylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-7(12)9(11-14)10(13)8-5-3-2-4-6-8/h2-6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQCXGGBHYGWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C(C1=CC=CC=C1)O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6797-44-0
Record name 1,2,3-Butanetrione, 1-phenyl-, 2-oxime
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-phenylbutane-1,2,3-trione 2-oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.154
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

2-Methyl-1-phenylbutane-1,3-dione (CAS 6668-24-2)
  • Structure: The methyl group replaces the hydroxyimino group at position 2.
  • Synthesis : Prepared via alkylation or condensation reactions.
  • Methyl substitution likely decreases acidity compared to the hydroxyimino derivative due to weaker electron-withdrawing effects.
  • Applications : Primarily used as a ligand or precursor in coordination chemistry .
Indane-1,3-dione Derivatives
  • Structure : A fused bicyclic system with two ketone groups.
  • Key Differences: Substitutions at position 2 (e.g., 2-[4-(methylsulfanyl)phenyl]) significantly enhance anticoagulant activity, as seen in analogs with prothrombin time comparable to anisindione . The rigid indane scaffold restricts conformational flexibility compared to the linear butane backbone of 2-hydroxyimino-1-phenylbutane-1,3-dione.
Isoindoline-1,3-dione Derivatives
  • Structure : A five-membered lactam fused to a benzene ring.
  • Key Differences: Substitutions on the benzyl moiety of isoindoline-1,3-dione derivatives show minimal impact on acetylcholinesterase inhibition, unlike the hydroxyimino group in 2-hydroxyimino-1-phenylbutane-1,3-dione, which may enhance target binding through polar interactions .

Physicochemical Properties

Compound Melting Point (°C) logP (Predicted) Key Functional Groups
2-Hydroxyimino-1-phenylbutane-1,3-dione 124–126 ~1.2 Diketone, oxime
2-Methyl-1-phenylbutane-1,3-dione Not reported ~2.1 Diketone, methyl
Indane-1,3-dione 126–128 ~1.8 Diketone, fused bicyclic
Isoindoline-1,3-dione 210–212 ~0.9 Lactam, fused aromatic

Notes:

  • The oxime group in 2-hydroxyimino-1-phenylbutane-1,3-dione lowers logP compared to methyl-substituted analogs, suggesting improved solubility in polar solvents .
  • Indane-1,3-dione derivatives exhibit higher rigidity, which may enhance thermal stability compared to linear diones.
Anticoagulant Potential
  • Indane-1,3-dione analogs : 2-Substituted derivatives demonstrate potent anticoagulant activity by prolonging prothrombin time, a property linked to electronic effects of substituents (e.g., methylsulfanyl) .
Receptor Binding and Selectivity
  • Sigma (σ) Receptor Modulation : Indolin-2,3-dione derivatives show selectivity for σ2 receptors due to their additional carbonyl group, whereas benzoxazolone derivatives prefer σ1 receptors .
  • Hypothesis for 2-Hydroxyimino-1-phenylbutane-1,3-dione: The oxime group’s hydrogen-bonding capacity could enhance σ1 affinity, analogous to benzoxazolone derivatives, but experimental validation is required.
Anthelmintic Activity
  • Piperazine-2,3-dione derivatives : Exhibit significant activity against Fasciola hepatica due to improved lipophilicity (logP ~1.5–2.5) compared to piperazine .
  • Comparison: The lower logP of 2-hydroxyimino-1-phenylbutane-1,3-dione (~1.2) may limit its efficacy against parasites, but structural modifications (e.g., alkylation) could optimize activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-Hydroxyimino-1-phenylbutane-1,3-dione, and how can reaction parameters be optimized?

  • Methodological Answer : The compound can be synthesized via oximation of 1-phenylbutane-1,3-dione using hydroxylamine hydrochloride under acidic or basic conditions. Optimization involves controlling pH, temperature (typically 60–80°C), and reaction time (4–6 hours). Purification via column chromatography (n-hexane/ethyl acetate) yields the product. Monitoring by TLC and characterization via melting point, 1H^1H NMR (e.g., δ 2.8–3.1 ppm for dione protons), and HRMS ensures purity .

Q. How should spectroscopic data (NMR, IR, HRMS) be interpreted to confirm the structure of 2-Hydroxyimino-1-phenylbutane-1,3-dione?

  • Methodological Answer :

  • 1H^1H NMR : Look for a singlet at δ 2.7–3.0 ppm (dione CH2_2), a hydroxyimino proton (δ 10.5–11.0 ppm, broad), and aromatic protons (δ 7.3–7.8 ppm).
  • IR : Confirm C=O stretches (1700–1750 cm1^{-1}) and N–O (930–980 cm1^{-1}).
  • HRMS : Exact mass calculation for C10_{10}H9_{9}NO3_3 (M+^+: 191.0582) .

Q. What crystallization techniques are suitable for 2-Hydroxyimino-1-phenylbutane-1,3-dione, and how can SHELX software aid in structural refinement?

  • Methodological Answer : Slow evaporation from ethanol/water mixtures yields single crystals. SHELXL refines X-ray data by adjusting thermal parameters, resolving twinning (if present), and validating with R-factors (<5%). Hydrogen bonding between hydroxyimino and carbonyl groups should be analyzed for packing motifs .

Advanced Research Questions

Q. How does the hydroxyimino group influence the coordination chemistry of 2-Hydroxyimino-1-phenylbutane-1,3-dione with transition metals?

  • Methodological Answer : The hydroxyimino (–N–OH) and dione carbonyl groups act as bidentate ligands. Complexation with Co(II) or Cu(II) in ethanolic solutions (reflux, 12 hours) forms octahedral geometries. Characterization via UV-Vis (d-d transitions) and cyclic voltammetry (redox peaks at −0.2 to +0.5 V) confirms metal-ligand interactions .

Q. What in vitro assays are recommended to evaluate the anticancer activity of 2-Hydroxyimino-1-phenylbutane-1,3-dione, and how should conflicting cytotoxicity data be resolved?

  • Methodological Answer : Use MTT assays on cancer cell lines (e.g., MDA-MB-231, SK-Hep-1) with IC50_{50} determination. Normalize data against positive controls (e.g., doxorubicin). Conflicting results may arise from assay conditions (e.g., serum concentration, incubation time). Validate via apoptosis markers (Annexin V/PI staining) and caspase-3 activation .

Q. How can DFT calculations and molecular docking predict the reactivity and target affinity of 2-Hydroxyimino-1-phenylbutane-1,3-dione?

  • Methodological Answer : Perform DFT (B3LYP/6-31G**) to optimize geometry and compute electrostatic potential surfaces. Dock into targets (e.g., HPPD enzyme) using AutoDock Vina. Validate binding poses with MD simulations (RMSD <2 Å). Compare predicted ΔG values with experimental IC50_{50} .

Q. What strategies address enantioselective synthesis challenges for 2-Hydroxyimino-1-phenylbutane-1,3-dione?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., L-proline) during oximation. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) or 1H^1H NMR with chiral shift reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.